3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
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Description
3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a useful research compound. Its molecular formula is C33H30N6O2S2 and its molecular weight is 606.76. The purity is usually 95%.
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Biological Activity
The compound 3-methyl-N-{[5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and synthesized data.
Structural Overview
This compound features multiple heterocycles and functional groups, including:
- Pyrazole ring
- Triazole moiety
- Thiophene derivative
These components suggest potential pharmacological properties that could be leveraged in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and triazole have been shown to possess antibacterial and antifungal activities. A study evaluated the antibacterial efficacy of related compounds against Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting microbial growth at concentrations as low as 1 µg/mL .
Anticancer Properties
Compounds incorporating pyrazole and triazole structures have been investigated for their anticancer potential. In vitro studies demonstrated that derivatives could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). For example, a related pyrazole derivative showed IC50 values indicating effective cytotoxicity against these cell lines .
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been documented. For instance, certain pyrazolo[1,5-a]quinazoline derivatives were found to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human monocytic cells. This suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of specific functional groups allows for interaction with key enzymes involved in microbial growth and cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as NF-kB, which is crucial in inflammatory responses.
- Structural Diversity : The unique combination of heterocycles enhances binding affinity to biological targets compared to simpler analogs.
Properties
IUPAC Name |
3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O2S2/c1-22-13-15-24(16-14-22)28-19-27(29-12-7-17-42-29)37-39(28)31(40)21-43-33-36-35-30(38(33)26-10-4-3-5-11-26)20-34-32(41)25-9-6-8-23(2)18-25/h3-18,28H,19-21H2,1-2H3,(H,34,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXZKRYPJJACNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)C5=CC=CC(=C5)C)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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